An In-depth Technical Guide to 4-Methylnicotinaldehyde: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Methylnicotinaldehyde: Properties, Reactivity, and Applications
Abstract
4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic signature of 4-Methylnicotinaldehyde. We will delve into validated protocols for its synthesis and key transformations, offering insights into the mechanistic rationale behind these procedures. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction and Physicochemical Profile
4-Methylnicotinaldehyde (also known as 4-methyl-3-pyridinecarboxaldehyde) is a strategic intermediate in organic synthesis. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The pyridine nucleus, with its nitrogen heteroatom, imparts distinct solubility characteristics and offers a site for potential coordination or further functionalization, making it a privileged scaffold in medicinal chemistry.[1][2][3]
The fundamental physicochemical properties of 4-Methylnicotinaldehyde are summarized below, providing a critical data foundation for its handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 51227-28-2 | [4] |
| Molecular Formula | C₇H₇NO | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Range | 109 to 111 °C | [4] |
| Density | 1.095 g/cm³ | [4] |
| Purity | ≥98% (Typical) | [4] |
Synthesis and Purification
The synthesis of pyridine aldehydes can be approached through various routes, often starting from more readily available substituted pyridines like picolines or halopyridines.[5] A common and reliable strategy involves the oxidation of the corresponding primary alcohol, 4-methyl-3-pyridinemethanol. This precursor can be synthesized from commercially available starting materials. While multiple oxidation reagents exist, the use of manganese dioxide (MnO₂) in a non-polar solvent is a well-established and selective method for the oxidation of benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol
This protocol describes the synthesis of 4-Methylnicotinaldehyde via the selective oxidation of (4-methylpyridin-3-yl)methanol using activated manganese dioxide. The choice of MnO₂ is critical; its activity can vary significantly between suppliers and batches, necessitating the use of a high-purity, activated grade. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which facilitates product isolation and is relatively inert under the reaction conditions.
Materials:
-
(4-methylpyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (CHCl₃), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite®
Procedure:
-
To a stirred suspension of activated manganese dioxide (10 molar equivalents) in anhydrous chloroform (20 mL per gram of alcohol), add (4-methylpyridin-3-yl)methanol (1 molar equivalent).
-
Heat the resulting mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically proceeds to completion within 4-12 hours, depending on the activity of the MnO₂.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of chloroform to ensure complete recovery of the product.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Methylnicotinaldehyde.
-
Purify the crude product by vacuum distillation to afford the final product as a liquid.
Self-Validation: The purity of the synthesized aldehyde should be confirmed by ¹H NMR and GC-MS analysis. The absence of a broad singlet corresponding to the alcohol -OH proton and the appearance of a singlet around 10 ppm for the aldehyde proton in the ¹H NMR spectrum indicate successful oxidation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Methylnicotinaldehyde.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 4-Methylnicotinaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule.
-
Aldehyde Proton (CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.9 - 10.2 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its position within the anisotropic field.
-
Pyridine Ring Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.0 - 9.0 ppm). The proton at C2 (adjacent to N) will be the most deshielded, likely appearing as a singlet or a narrow doublet. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.4 - 2.6 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon skeleton.[6][7][8][9][10]
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear as a weak signal in the range of δ 190 - 195 ppm .
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 - 160 ppm . The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the aldehyde (C3) will be the most deshielded.
-
Methyl Carbon (CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 18 - 22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[11][12][13][14]
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected in the region of 1690 - 1715 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch and typically appear around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aromatic C-H Stretch: Absorptions for the sp² C-H bonds of the pyridine ring are expected just above 3000 cm⁻¹ (typically 3010 - 3100 cm⁻¹ ).
-
Aliphatic C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl group are expected just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).
-
Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400 - 1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[15][16][17][18][19][20]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 121 , corresponding to the molecular weight of the compound.
-
Key Fragmentation: A characteristic fragmentation pattern for aromatic aldehydes is the loss of the hydrogen radical from the aldehyde group, resulting in a strong peak at m/z = 120 (M-1) . Another significant fragmentation is the loss of the entire formyl group (•CHO), leading to a peak at m/z = 92 (M-29) .
Chemical Reactivity and Key Transformations
The reactivity of 4-Methylnicotinaldehyde is dominated by the chemistry of its aldehyde functional group, which is activated by the electron-withdrawing nature of the pyridine ring.
Oxidation to 4-Methylnicotinic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylnicotinic acid, a valuable building block in its own right. The Pinnick oxidation is an exceptionally mild and selective method for this transformation, tolerating a wide variety of other functional groups.[5][21][22][23][24]
Mechanistic Rationale: The reaction proceeds via the formation of chlorous acid (HClO₂) in situ from sodium chlorite (NaClO₂) and a mild acid (e.g., NaH₂PO₄). The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-interfering hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial as it rapidly consumes the HOCl byproduct, preventing side reactions like the oxidation of the pyridine nitrogen or other sensitive functionalities.[22]
Materials:
-
4-Methylnicotinaldehyde
-
Sodium Chlorite (NaClO₂), 80% technical grade
-
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃)
Procedure:
-
Dissolve 4-Methylnicotinaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
To the stirred solution at room temperature, add 2-methyl-2-butene (5-10 eq) followed by NaH₂PO₄·H₂O (5 eq).
-
Add sodium chlorite (80%, 3-5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylnicotinic acid.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[22][25][26] This reaction is highly effective with heteroaromatic aldehydes like 4-Methylnicotinaldehyde to produce electron-deficient alkenes, which are versatile synthetic intermediates.
Mechanistic Rationale: A weak base (e.g., piperidine, or even the basicity of the pyridine substrate itself in some cases) deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Methylnicotinaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The use of an environmentally benign solvent system like H₂O:EtOH can facilitate the reaction and product isolation.
Caption: Mechanism of the Knoevenagel Condensation.
This green chemistry approach leverages the inherent basicity of the pyridine substrate and the favorable properties of an aqueous ethanol solvent system.
Materials:
-
4-Methylnicotinaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 4-Methylnicotinaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add malononitrile (1.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.
-
Monitor the reaction by TLC. After completion (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure 2-(4-methylpyridin-3-ylmethylene)malononitrile.
Safety, Handling, and Storage
4-Methylnicotinaldehyde is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Applications in Research and Drug Development
Heterocyclic aldehydes are paramount in medicinal chemistry for the construction of novel pharmacophores. 4-Methylnicotinaldehyde serves as a key precursor for synthesizing libraries of compounds for screening against various biological targets. Its derivatives have been explored in diverse therapeutic areas. For instance, the pyridine-carboxaldehyde scaffold is a component in the synthesis of inhibitors for enzymes such as phosphodiesterases (PDEs), which are crucial targets in inflammatory and neurological disorders. The strategic placement of the methyl and aldehyde groups allows for directed derivatization to optimize ligand-receptor interactions, solubility, and metabolic stability.[1][2]
Conclusion
4-Methylnicotinaldehyde is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its synthesis via the oxidation of the corresponding alcohol is a robust and scalable method. The aldehyde functionality undergoes clean and efficient transformations, such as the Pinnick oxidation and Knoevenagel condensation, providing access to a wide range of more complex derivatives. Supported by comprehensive spectroscopic data for characterization, this guide provides the necessary foundation for researchers to confidently and effectively incorporate 4-Methylnicotinaldehyde into their synthetic strategies for the discovery and development of new chemical entities.
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